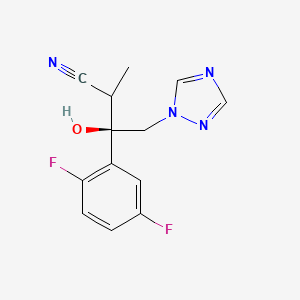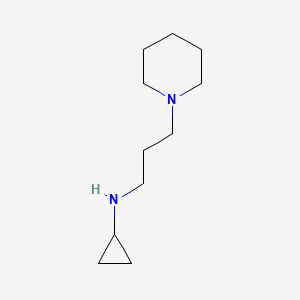![molecular formula C25H14BrCl B13640824 6-Bromo-2-chloro-9,9'-spirobi[fluorene]](/img/structure/B13640824.png)
6-Bromo-2-chloro-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C25H14BrCl. It is a derivative of spirobi[fluorene], characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene rings. This compound is primarily used in research and development, particularly in the fields of organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-9,9’-spirobi[fluorene] typically involves the bromination and chlorination of spirobi[fluorene]. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
6-Bromo-2-chloro-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science:
Chemical Research: Serves as a building block for the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-9,9’-spirobi[fluorene] is primarily related to its electronic structure. The presence of bromine and chlorine atoms influences the compound’s reactivity and interaction with other molecules. These halogen atoms can participate in halogen bonding, affecting the compound’s behavior in various chemical environments .
Comparison with Similar Compounds
- 2-Bromo-9,9’-spirobi[fluorene]
- 2-Chloro-9,9’-spirobi[fluorene]
- 4-Bromo-9,9’-spirobi[fluorene]
Comparison: 6-Bromo-2-chloro-9,9’-spirobi[fluorene] is unique due to the simultaneous presence of both bromine and chlorine atoms, which can lead to distinct reactivity and properties compared to compounds with only one type of halogen substitution. This dual substitution can enhance its utility in specific applications, such as in the design of materials with tailored electronic properties .
Properties
Molecular Formula |
C25H14BrCl |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
6-bromo-2-chloro-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14BrCl/c26-15-9-12-23-20(13-15)19-11-10-16(27)14-24(19)25(23)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H |
InChI Key |
DMTGMHIHUMOXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)C6=C4C=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)


![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)




![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)


